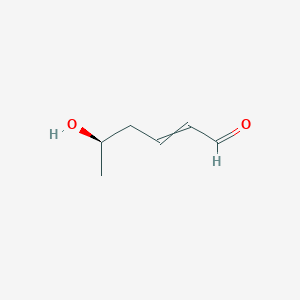![molecular formula C23H29N3O B14459426 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine CAS No. 72924-71-1](/img/structure/B14459426.png)
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring and substituted with diethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-amino-5-diethylaminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine has several scientific research applications:
Chemistry: Used as a fluorescent dye for labeling and detection purposes.
Biology: Employed in fluorescence microscopy and imaging techniques.
Medicine: Potential use in diagnostic assays and as a probe for studying biological processes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound’s fluorescence properties are attributed to the conjugated system within its structure, which allows for the absorption and emission of light. The diethylamino groups enhance the electron-donating ability, facilitating the compound’s interaction with various biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-[4-(Diethylamino)phenyl]ethenyl]-N,N-diethylaniline
- 2-[2-[4-(Diethylamino)phenyl]ethenyl]-N,N-diethyl-1,3-benzoxazol-6-amine
Uniqueness
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern and the presence of both benzoxazole and diethylamino groups. This combination imparts distinct photophysical properties, making it valuable for applications in fluorescence-based techniques and organic electronics.
Propiedades
Número CAS |
72924-71-1 |
|---|---|
Fórmula molecular |
C23H29N3O |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-[2-[4-(diethylamino)phenyl]ethenyl]-N,N-diethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C23H29N3O/c1-5-25(6-2)19-12-9-18(10-13-19)11-16-23-24-21-15-14-20(17-22(21)27-23)26(7-3)8-4/h9-17H,5-8H2,1-4H3 |
Clave InChI |
CFOCDGUVLGBOTL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
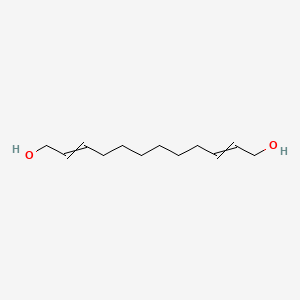

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
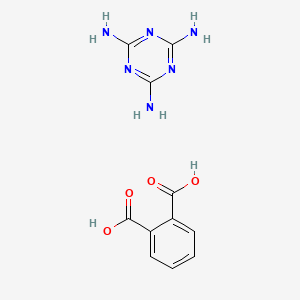


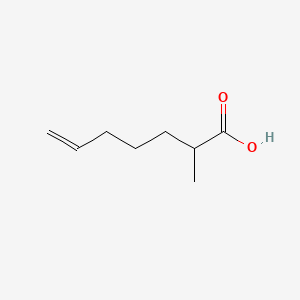
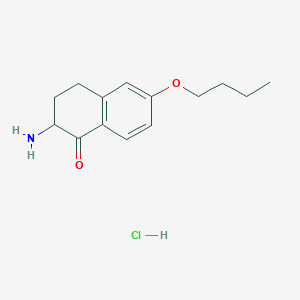
![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)



